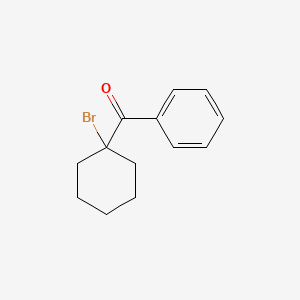

1-Benzoyl-1-bromocyclohexane

Descripción

Significance as a Synthetic Intermediate

The primary significance of 1-benzoyl-1-bromocyclohexane lies in its utility as a precursor for creating more complex molecular architectures. α-Bromoketones are recognized as crucial intermediates for synthesizing a wide array of biologically active compounds and various heterocyclic systems. researchgate.netwiley.com Specifically, this compound serves as a direct intermediate in the synthesis of 1-cyclohexenyl phenyl ketone. chemicalbook.com This product is, in turn, a valuable reactant for preparing cyclopentanone (B42830) enol ethers. chemicalbook.com The reactivity of the carbon-bromine bond allows it to act as a potent alkylating agent, while its susceptibility to elimination reactions provides a pathway to unsaturated systems. wikipedia.orgrsc.org

Scope of Academic and Research Focus

Academic and research interest in this compound and related α-haloketones is centered on their chemical transformations. researchgate.net Studies often explore their reactivity with nucleophiles, their behavior under basic conditions to induce elimination, and their unique photochemical properties. The photoinduced cleavage of the carbon-halogen bond is a particular area of investigation, as this process can generate reactive radical species. researchgate.net Research also delves into the synthesis of novel compounds, such as spiro-β-lactams and other complex heterocyclic structures, using α-bromoketones as starting materials. wiley.comresearchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1-bromocyclohexyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGUFFXUXWUSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322718 | |

| Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-66-5 | |

| Record name | NSC401907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-1-BROMOCYCLOHEXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzoyl 1 Bromocyclohexane

Regioselective and Stereoselective Synthetic Pathways

The strategic introduction of a bromine atom at the tertiary carbon of the cyclohexane (B81311) ring adjacent to the benzoyl group requires precise control over the reaction conditions to ensure high regioselectivity.

Radical Halogenation Approaches (e.g., N-Bromosuccinimide-mediated)

A primary and effective method for the synthesis of 1-Benzoyl-1-bromocyclohexane is the radical halogenation of benzoylcyclohexane. This approach typically employs N-Bromosuccinimide (NBS) as the brominating agent. The reaction is selective for the benzylic-like position, which is the tertiary carbon alpha to both the phenyl ring and the carbonyl group, due to the stability of the resulting radical intermediate. masterorganicchemistry.com

The reaction is commonly carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by either UV light or a radical initiator like benzoyl peroxide. masterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions. libretexts.org For cyclic ketones, the reaction with NBS can be catalyzed by ammonium (B1175870) acetate (B1210297) in diethyl ether at room temperature to yield the corresponding α-brominated ketones in good yields. scilit.com

Nucleophilic Substitution Routes (e.g., from cyclohexanemethanol (B47985) derivatives)

An alternative pathway to this compound involves the nucleophilic substitution of a suitable precursor, namely a cyclohexanemethanol derivative. The starting material for this route is (1-hydroxycyclohexyl)(phenyl)methanone, also known as 1-benzoylcyclohexanol. cymitquimica.comnih.govnist.govmzcloud.orgchemspider.com This precursor can be synthesized through the Friedel-Crafts acylation of benzene (B151609) with cyclohexanecarbonyl chloride, followed by chlorination and alkaline hydrolysis. google.comgoogle.com

The conversion of the tertiary alcohol, (1-hydroxycyclohexyl)(phenyl)methanone, to the desired this compound can be achieved through a nucleophilic substitution reaction. This transformation typically involves the reaction of the alcohol with a brominating agent. While specific conditions for this exact transformation are detailed in patent literature, it generally proceeds by replacing the hydroxyl group with a bromine atom. google.comgoogle.com

Mechanistic Considerations in Synthesis

The efficiency and selectivity of the synthetic methods for this compound are governed by their underlying reaction mechanisms.

Radical Chain Mechanisms in Benzylic Bromination

The bromination of benzoylcyclohexane with NBS follows a free-radical chain mechanism, analogous to the well-studied Wohl-Ziegler reaction for allylic and benzylic bromination. masterorganicchemistry.comchadsprep.com The process can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide) or by UV light, which generates a small number of bromine radicals from NBS.

Propagation: A bromine radical abstracts a hydrogen atom from the tertiary carbon of benzoylcyclohexane, forming a resonance-stabilized tertiary radical and hydrogen bromide (HBr). This radical is particularly stable due to the delocalization of the unpaired electron onto both the phenyl ring and the carbonyl group. The newly formed radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to produce this compound and another bromine radical, which continues the chain reaction. libretexts.org

Termination: The chain reaction is terminated when two radical species combine.

The selectivity for the tertiary position is a direct consequence of the stability of the radical intermediate formed at this site. masterorganicchemistry.com

Nucleophilic Substitution Pathways (SN1/SN2)

The conversion of (1-hydroxycyclohexyl)(phenyl)methanone to this compound via nucleophilic substitution can theoretically proceed through either an SN1 or SN2 mechanism.

Given that the substrate is a tertiary alcohol, an SN1 pathway is more likely. In this mechanism, the hydroxyl group is first protonated by an acid catalyst to form a good leaving group (water). The departure of the leaving group results in the formation of a tertiary carbocation. This carbocation is resonance-stabilized by the adjacent phenyl and carbonyl groups. Finally, a bromide ion acts as a nucleophile and attacks the carbocation to form the final product.

An SN2 mechanism is less probable due to the significant steric hindrance around the tertiary carbon, which would impede the backside attack of the nucleophile. The reactivity of α-halo ketones in SN2 reactions is known to be enhanced due to the stabilization of the transition state by the adjacent carbonyl group; however, the steric bulk of the tertiary center in this specific substrate remains a significant barrier. libretexts.org

Emerging Reagents and Catalytic Systems in Preparation

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the α-bromination of ketones. These emerging strategies offer potential alternatives to traditional methods for the synthesis of this compound.

Several catalytic systems have been developed to promote the α-bromination of ketones. These include:

Lewis Acid Catalysis: Lewis acids can activate the ketone towards enolization, facilitating the reaction with a bromine source.

Copper Catalysis: Copper(II) bromide has been shown to be an effective catalyst for the direct α-amination of ketones, which proceeds through an in-situ generated α-bromo carbonyl species. nih.gov This suggests its potential application in the direct α-bromination of ketones like benzoylcyclohexane.

Organocatalysis: Organocatalysts, such as proline derivatives, have been successfully employed in the enantioselective α-bromination of aldehydes and ketones. These catalysts activate the substrate through the formation of an enamine intermediate, which then reacts with an electrophilic bromine source. acs.org

Comprehensive Reaction Chemistry of 1 Benzoyl 1 Bromocyclohexane

Nucleophilic Substitution Reactions at the Brominated Carbon

The carbon-bromine bond in 1-Benzoyl-1-bromocyclohexane is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. chemguide.co.uk Given that the bromine is attached to a tertiary carbon, nucleophilic substitution reactions can proceed via an SN1-like mechanism, involving the formation of a tertiary carbocation intermediate. The stability of this carbocation is further enhanced by the adjacent benzoyl group. However, the reaction's pathway can be influenced by the nature of the nucleophile, solvent, and reaction conditions. youtube.com

The reaction of this compound with oxygen nucleophiles, such as alkoxides (RO⁻) or hydroxide (B78521) (OH⁻), is expected to yield substitution or elimination products. In a substitution reaction, the bromine atom is replaced by an alkoxy or hydroxyl group, leading to the formation of a 1-benzoyl-1-alkoxycyclohexane or 1-benzoyl-1-hydroxycyclohexane, respectively. Due to the tertiary nature of the substrate, elimination reactions to form 1-benzoylcyclohexene are also a significant possibility, especially with sterically hindered or strongly basic alkoxides.

| Reactant | Reagent/Nucleophile | Expected Major Product(s) | Reaction Type |

| This compound | Sodium methoxide (B1231860) (NaOCH₃) | 1-Benzoyl-1-methoxycyclohexane | Nucleophilic Substitution |

| This compound | Potassium tert-butoxide (KOC(CH₃)₃) | 1-Benzoylcyclohexene | Elimination (E2) |

| This compound | Water (H₂O) / Silver(I) oxide (Ag₂O) | 1-Benzoyl-1-hydroxycyclohexane | Nucleophilic Substitution (SN1-like) |

This table represents expected products based on general principles of organic reactivity.

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds. The reaction of this compound with such nucleophiles provides a pathway to more complex molecular architectures.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents are potent nucleophiles and strong bases. youtube.comlibretexts.org Their reaction with this compound can be complex. While nucleophilic substitution to introduce an alkyl or aryl group at the tertiary carbon is possible, side reactions, including elimination and attack at the carbonyl group, can also occur. The use of less basic organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), often provides a cleaner substitution reaction with alkyl halides, favoring the formation of the C-C bond with minimal side reactions. youtube.com

Cyanide Equivalents: The cyanide ion (CN⁻) is an excellent nucleophile for SN2 reactions and can also participate in SN1 type reactions. chemguide.co.uk The reaction of this compound with a cyanide source, such as sodium or potassium cyanide, is expected to yield 1-benzoyl-1-cyanocyclohexane. pearson.compressbooks.pub This reaction is a valuable method for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion. chemguide.co.uk

| Reactant | Reagent/Nucleophile | Expected Major Product | Reaction Type |

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-Benzoyl-1-methylcyclohexane | Nucleophilic Substitution |

| This compound | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Benzoyl-1-methylcyclohexane | Nucleophilic Substitution |

| This compound | Sodium cyanide (NaCN) | 1-Benzoyl-1-cyanocyclohexane | Nucleophilic Substitution |

This table represents expected products based on established reactivity of the functional groups.

Nitrogen Nucleophiles: Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of the C-Br bond to form the corresponding 1-benzoyl-1-amino-cyclohexane derivatives. The reaction likely proceeds through a nucleophilic substitution mechanism. beilstein-journals.org With ammonia, a primary amine would be formed, while primary and secondary amines would yield secondary and tertiary amines, respectively.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are generally excellent nucleophiles. chemicalbook.com The reaction of this compound with a thiolate, like sodium thiophenoxide (NaSPh), would be expected to produce a 1-benzoyl-1-(phenylthio)cyclohexane. Similarly, reaction with potassium thiocyanate (B1210189) (KSCN) would introduce a thiocyanate group at the tertiary carbon.

| Reactant | Reagent/Nucleophile | Expected Major Product | Reaction Type |

| This compound | Ammonia (NH₃) | 1-Amino-1-benzoylcyclohexane | Nucleophilic Substitution |

| This compound | Diethylamine ((CH₃CH₂)₂NH) | 1-Benzoyl-1-(diethylamino)cyclohexane | Nucleophilic Substitution |

| This compound | Sodium thiophenoxide (NaSPh) | 1-Benzoyl-1-(phenylthio)cyclohexane | Nucleophilic Substitution |

| This compound | Potassium thiocyanate (KSCN) | 1-Benzoyl-1-thiocyanatocyclohexane | Nucleophilic Substitution |

This table represents expected products based on the general reactivity of the involved functional groups.

Oxidation Reactions

The oxidation of this compound can be directed at different parts of the molecule, depending on the reagents and conditions used.

The term "benzylic position" refers to a saturated carbon atom directly attached to an aromatic ring. masterorganicchemistry.com In the structure of this compound, there are no benzylic hydrogens in the traditional sense. The carbon atom attached to the phenyl ring is a carbonyl carbon, which is already in a high oxidation state. The cyclohexyl ring contains secondary and tertiary C-H bonds. It is plausible that "benzylic oxidation" in this context refers to the oxidation of the C-H bonds on the cyclohexyl ring, particularly the tertiary C-H bond at the 1-position after a potential reductive debromination, or oxidation of other positions on the ring. However, selective oxidation of a specific C-H bond on the cyclohexane (B81311) ring in the presence of the benzoyl group and the bromine atom would require highly specific catalytic systems. General methods for benzylic oxidation typically target C-H bonds on an alkyl group attached to a phenyl ring, which are absent here. nih.govorganic-chemistry.org

Strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkylbenzenes to benzoic acid. masterorganicchemistry.commasterorganicchemistry.com This reaction typically requires the presence of at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org In the case of this compound, while there are no benzylic hydrogens, harsh oxidative conditions can lead to the cleavage of the carbon-carbon bond between the carbonyl group and the cyclohexyl ring. This oxidative cleavage would result in the formation of benzoic acid and cyclohexanone, with the latter potentially being further oxidized to dicarboxylic acids like adipic acid. The benzoyl group itself is generally resistant to further oxidation under these conditions.

| Reactant | Reagent/Conditions | Expected Major Product(s) | Reaction Type |

| This compound | Potassium permanganate (KMnO₄), heat, concentrated | Benzoic acid, Adipic acid | Oxidative Cleavage |

| This compound | Chromic acid (H₂CrO₄), heat | Benzoic acid, Adipic acid | Oxidative Cleavage |

This table outlines the expected products from vigorous oxidation based on known chemical transformations.

Reduction Reactions

The reactivity of this compound is characterized by the presence of two primary functional groups: a carbonyl group and a carbon-bromine bond at the α-position. This arrangement allows for a variety of reduction reactions, targeting either the carbonyl moiety or the halogen.

Carbonyl Group Reduction to Alcohols

The reduction of the carbonyl group in α-bromo ketones like this compound can be achieved using various reducing agents. The choice of reagent is crucial as it can influence the chemoselectivity of the reaction, potentially leading to the reduction of the carbonyl group, the cleavage of the carbon-bromine bond, or both.

Commonly used reducing agents for the transformation of a ketone to an alcohol include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). In the context of this compound, the use of a mild reducing agent like sodium borohydride would be expected to favor the reduction of the carbonyl group to a hydroxyl group, yielding (1-bromocyclohexyl)(phenyl)methanol.

Detailed Research Findings:

While specific studies on the reduction of this compound are not extensively documented in readily available literature, the behavior of analogous α-halo ketones provides a strong predictive framework. The reduction of α-halo ketones with complex metal hydrides can lead to different products depending on the substrate and reaction conditions. The expected product from the carbonyl reduction of this compound is (1-bromocyclohexyl)(phenyl)methanol.

Table 1: Predicted Products of Carbonyl Reduction

| Starting Material | Reagent | Predicted Product |

| This compound | Sodium Borohydride (NaBH₄) | (1-Bromocyclohexyl)(phenyl)methanol |

Selective Dehalogenation Strategies

Selective removal of the bromine atom while preserving the carbonyl group is a valuable transformation. This reductive dehalogenation can be accomplished using various methods, often involving radical intermediates or organometallic reagents.

One common method for the dehalogenation of α-halo ketones is the use of samarium(II) iodide (SmI₂). This single-electron transfer reagent is known for its ability to selectively cleave carbon-halogen bonds under mild conditions. Another approach involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Detailed Research Findings:

The selective dehalogenation of this compound would yield benzoylcyclohexane. The efficiency of this reaction is dependent on the chosen method and the absence of competing side reactions, such as carbonyl reduction.

Table 2: Reagents for Selective Dehalogenation

| Reagent System | Mechanism Type | Expected Product |

| Samarium(II) Iodide (SmI₂) | Single-Electron Transfer | Benzoylcyclohexane |

| Tributyltin Hydride (Bu₃SnH) / AIBN | Free Radical | Benzoylcyclohexane |

Elimination Reactions

The presence of a bromine atom on the cyclohexane ring allows for elimination reactions, leading to the formation of unsaturated compounds.

Formation of Unsaturated Cyclohexene (B86901) Derivatives (e.g., β-elimination)

Treatment of this compound with a base can induce a β-elimination reaction, where a proton from a carbon adjacent to the bromine-bearing carbon is removed along with the bromide ion, resulting in the formation of a double bond. libretexts.org The regioselectivity of this reaction is an important consideration.

The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, in a suitable solvent like ethanol (B145695) at elevated temperatures, typically favors elimination over substitution. youtube.com The expected product of such a reaction would be 1-benzoylcyclohexene.

Detailed Research Findings:

The dehydrohalogenation of alkyl halides is a well-established method for alkene synthesis. libretexts.org For this compound, the presence of the benzoyl group can influence the acidity of the β-hydrogens, potentially affecting the reaction conditions required for elimination. The reaction proceeds via an E2 mechanism when a strong base is used. libretexts.org

Stereochemical Outcomes of Elimination Processes

The stereochemistry of elimination reactions in cyclohexyl systems is highly dependent on the conformational arrangement of the leaving group and the β-protons. chemistrysteps.com For an E2 elimination to occur, a periplanar arrangement of the proton and the leaving group is required, with a strong preference for an anti-periplanar geometry. chemistrysteps.com

In the chair conformation of the cyclohexane ring, this translates to a requirement for both the leaving group (bromine) and a β-hydrogen to be in axial positions. chemistrysteps.comyoutube.com If the bromine atom is in an equatorial position, an E2 elimination is generally disfavored. chemistrysteps.com

Detailed Research Findings:

For this compound, the bulky benzoyl group will preferentially occupy an equatorial position to minimize steric strain. This may influence the conformational equilibrium of the cyclohexane ring and, consequently, the rate and outcome of the elimination reaction. The E1 mechanism, which proceeds through a carbocation intermediate, is less stereospecifically demanding and can occur even if the leaving group is not in an axial position. saskoer.ca E1 reactions often lead to a mixture of stereoisomers, typically favoring the more stable trans product. youtube.comlibretexts.org

Rearrangement Reactions Involving the Cyclohexane Ring or Benzoyl Moiety

Under certain reaction conditions, this compound could potentially undergo rearrangement reactions. These rearrangements are often driven by the formation of a more stable intermediate, such as a tertiary carbocation.

One possible rearrangement is a Favorskii-type reaction, which is characteristic of α-halo ketones in the presence of a base. However, the classic Favorskii rearrangement typically leads to a carboxylic acid derivative with a rearranged carbon skeleton, which in a cyclic system like this could result in ring contraction.

Another possibility involves Wagner-Meerwein rearrangements if a carbocation is formed at the carbon bearing the bromine. slideshare.netmasterorganicchemistry.com This could be initiated by a Lewis acid or under solvolysis conditions. Such a rearrangement could lead to ring expansion or contraction, or rearrangement of the carbon skeleton.

A benzilic acid-type rearrangement could also be considered, although this typically applies to 1,2-dicarbonyl compounds. wikipedia.org

Detailed Research Findings:

While specific examples of rearrangement reactions involving this compound are not prevalent in the literature, the general principles of organic chemistry suggest that under the appropriate conditions (e.g., treatment with a strong base or a Lewis acid), skeletal rearrangements could be induced. The exact nature of the rearranged product would depend on the specific reaction conditions and the migratory aptitude of the various groups.

Table 3: Potential Rearrangement Reactions

| Rearrangement Type | Potential Conditions | Possible Outcome |

| Favorskii-type | Strong base (e.g., alkoxide) | Ring contraction to a cyclopentyl derivative |

| Wagner-Meerwein | Lewis acid or solvolysis | Ring expansion or skeletal rearrangement |

Synthetic Utility and Applications in Complex Molecule Construction

Intermediate in the Synthesis of Diverse Organic Derivatives

The reactivity of the carbon-bromine bond in 1-benzoyl-1-bromocyclohexane allows for its conversion into a wide array of organic derivatives. Nucleophilic substitution reactions, for instance, can replace the bromine atom with various functional groups, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This versatility makes it a key intermediate in the synthesis of a diverse range of compounds.

A notable application of a related compound, (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane, highlights its utility as a precursor for allylic alcohol derivatives. orgsyn.org Through a β-elimination reaction, this compound can be converted to the corresponding enantioenriched allylic benzoate. orgsyn.org This transformation underscores the potential of bromo-functionalized cyclohexane (B81311) rings in accessing valuable and stereochemically defined synthetic intermediates.

Role in Asymmetric Synthesis and Chiral Building Blocks

The field of asymmetric synthesis, which focuses on the selective synthesis of a specific enantiomer of a chiral molecule, can benefit from intermediates derived from or related to this compound. These chiral building blocks are crucial for the construction of enantiomerically pure complex molecules, such as pharmaceuticals and natural products. nih.govescholarship.orgnih.gov

Enantioselective Transformations of Derivatives

While direct enantioselective transformations on this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its derivatives. For example, the kinetic resolution of racemic secondary alcohols through asymmetric acylation is a widely used method to generate chiral building blocks. orgsyn.org In a related system, the kinetic resolution of racemic trans-2-bromocyclohexanol (B12817027) is achieved through asymmetric acylation catalyzed by a chiral 1,2-diamine derived from (S)-proline. This process yields (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane with high enantiomeric excess. orgsyn.org This demonstrates how chiral catalysts can be employed to resolve racemic mixtures of brominated cyclohexanol (B46403) derivatives, providing access to enantiomerically enriched precursors for further synthesis.

Kinetic Resolution Strategies in Related Systems

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. orgsyn.org In the context of compounds structurally similar to this compound, kinetic resolution has been effectively demonstrated.

The asymmetric acylation of racemic alcohols, including brominated cyclohexanols, catalyzed by chiral diamines, provides a practical route to optically active compounds. orgsyn.org For instance, the reaction of racemic trans-2-bromocyclohexanol with a chiral catalyst and an acylating agent results in the preferential acylation of one enantiomer, leaving the other unreacted. orgsyn.org This allows for the separation of the acylated product from the unreacted alcohol, both in enantioenriched forms. orgsyn.org The efficiency of this resolution is often high, yielding products with significant enantiomeric excess. orgsyn.org

Table 1: Representative Results of Asymmetric Acylation of Alcohols

| Entry | Racemic Alcohol | Chiral Catalyst | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |

| 1 | trans-2-Bromocyclohexanol | (S)-Proline-derived diamine | Benzoic anhydride | (1S,2S)-trans-1-Benzoyloxy-2-bromocyclohexane | 90-95% | orgsyn.org |

Application in Multistep Organic Synthesis Strategies

The construction of complex organic molecules often requires a series of chemical reactions, known as a multistep synthesis. youtube.comlibretexts.orglibretexts.orgyoutube.com The strategic incorporation of building blocks like this compound is a key aspect of designing efficient synthetic routes.

Convergent and Divergent Synthesis Pathways

A divergent synthesis, on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to produce a library of related compounds. researchgate.net This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry. researchgate.net this compound, with its potential for various transformations, could theoretically be utilized in both convergent and divergent strategies. In a convergent approach, it could serve as a precursor to a key fragment of a larger molecule. In a divergent synthesis, the diverse derivatives that can be prepared from it could lead to a range of final products.

Retrosynthetic Analysis of Target Molecules Incorporating this compound

Retrosynthetic analysis is a problem-solving technique used to design a synthetic pathway for a target molecule. icj-e.orgyoutube.com It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections." icj-e.org

When considering a target molecule containing the 1-benzoylcyclohexane skeleton, a retrosynthetic analysis might identify this compound as a key intermediate. The disconnection would likely occur at the carbon-bromine bond, recognizing that this bond can be formed from a precursor alcohol or through other established bromination methods. Further disconnections would simplify the benzoylcyclohexane moiety back to simpler starting materials like cyclohexene (B86901) oxide or cyclohexanol and a suitable benzoylating agent. orgsyn.orggoogle.com

For instance, the synthesis of trans-2-bromocyclohexanol, a precursor to a related benzoylated compound, can be achieved by the reaction of cyclohexene oxide with hydrobromic acid. orgsyn.org This illustrates a practical step that could be part of a larger synthetic sequence designed through retrosynthetic analysis.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates (Generic context, not specific product applications)

The strategic placement of reactive functional groups in this compound allows for its transformation into a variety of more complex intermediates that are of significant interest in the design of bioactive molecules. The benzoyl group and the bromine atom on the same carbon of a cyclohexane ring provide a unique combination of steric and electronic properties that can be exploited to build intricate three-dimensional structures.

As an α-bromoketone, this compound is a highly reactive electrophile. The bromine atom serves as an excellent leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing advanced intermediates.

One of the primary applications of this compound is in the construction of heterocyclic systems, which are ubiquitous in pharmaceuticals and agrochemicals. For instance, the reaction of α-bromoketones with thioamides or thioureas is a classic and efficient method for the synthesis of thiazole (B1198619) rings, a core structure in many biologically active compounds. mdpi.comjpionline.org Similarly, condensation with amidines can lead to the formation of substituted imidazoles, while reaction with amides can be a route to oxazoles. orgsyn.orgrsc.orgslideshare.net These five-membered heterocyclic rings are crucial components in many drug candidates due to their ability to participate in hydrogen bonding and other molecular interactions.

Furthermore, this compound can undergo elimination reactions to form α,β-unsaturated ketones. These Michael acceptors are powerful intermediates in their own right, enabling the formation of new carbon-carbon bonds through conjugate addition reactions, a fundamental strategy in the assembly of complex molecular skeletons.

A particularly noteworthy transformation of cyclic α-haloketones like this compound is the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction, typically carried out in the presence of a base, results in a ring contraction. In the case of this compound, this rearrangement would lead to the formation of a cyclopentanecarboxylic acid derivative. Such carbocyclic systems with appended functional groups are valuable synthons for the elaboration into more complex polycyclic structures found in natural products and their analogs.

The versatility of this compound is further demonstrated by its use in the synthesis of spirocyclic compounds. The quaternary carbon bearing the bromine and benzoyl groups can act as a linchpin for the construction of spiro-heterocycles, which are of increasing interest in medicinal chemistry due to their rigid, three-dimensional nature that can lead to improved pharmacological properties. rsc.orgnih.gov

The following tables summarize some of the key transformations of α-bromoketones, including this compound, into important intermediate scaffolds.

Table 1: Synthesis of Heterocyclic Intermediates from α-Bromoketones

This table illustrates common cyclization reactions involving α-bromoketones to produce foundational heterocyclic structures relevant to pharmaceutical and agrochemical research. The yields are indicative of the general efficiency of these transformations under optimized conditions.

| Reagent | Resulting Heterocyclic Scaffold | General Yield Range (%) |

| Thioamide/Thiourea | Thiazole | 79-90 mdpi.com |

| Amidine | Imidazole | Often requires optimization, can be low to moderate orgsyn.org |

| Benzylamine Derivatives | Oxazole | Can be up to 62% for specific natural product synthesis rsc.org |

| Hydrazine/Substituted Hydrazines | Pyridazine/Dihydropyridazine | Varies with substrate and conditions |

| Enamines | Pyrrole | Varies with substrate and conditions |

Table 2: Key Transformations of this compound and Analogs

This table highlights specific reactions of this compound and related α-bromoketones, demonstrating their utility in generating diverse and complex molecular intermediates.

| Reaction Type | Reagents and Conditions | Product Type | Significance of Intermediate |

| Elimination | Pyridine, heat | α,β-Unsaturated Ketone | Important Michael acceptor for C-C bond formation. |

| Favorskii Rearrangement | Sodium methoxide (B1231860) in methanol | Cyclopentanecarboxylic Acid Ester | Provides access to ring-contracted carbocyclic systems. adichemistry.comyoutube.com |

| Nucleophilic Substitution | Various nucleophiles (e.g., azides, cyanides, amines) | α-Substituted Ketone | Introduces diverse functional groups for further elaboration. |

| Hantzsch Thiazole Synthesis | Thiourea | 2-Amino-4-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole derivative | Core structure in various bioactive compounds. mdpi.comasianpubs.org |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-Benzoyl-1-bromocyclohexane, both ¹H and ¹³C NMR would provide unambiguous evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.

Aromatic Region (δ 7.4-8.1 ppm): The five protons of the benzoyl group would appear in this downfield region. The protons ortho to the carbonyl group are typically the most deshielded and would likely appear as a multiplet (or doublet of doublets) around 7.9-8.1 ppm. The meta and para protons would resonate at slightly higher fields, between 7.4 and 7.7 ppm, as complex multiplets. mdpi.com

Aliphatic Region (δ 1.5-2.5 ppm): The ten protons on the cyclohexane (B81311) ring would produce a series of complex, overlapping multiplets in this region. oregonstate.edu Due to the rigid chair conformation and the presence of two bulky substituents on the same carbon, the chemical environments of the axial and equatorial protons at each position would be distinct, leading to complex splitting patterns. Protons on the carbons adjacent to the substituted C1 (i.e., C2 and C6) would be expected to be the most downfield within this region due to the inductive effects of the bromine and benzoyl groups.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Carbonyl Carbon (δ ~195-205 ppm): The ketone carbonyl carbon is highly deshielded and would appear as a weak signal in the characteristic downfield region for ketones. oregonstate.eduoregonstate.edu

Aromatic Carbons (δ ~128-138 ppm): Four signals are expected for the benzoyl group's six carbons: the ipso-carbon (the one attached to the carbonyl group), which is often weaker, and distinct signals for the ortho, meta, and para carbons. nih.govresearchgate.net

Quaternary Carbon (δ ~65-75 ppm): The carbon atom bonded to both the benzoyl group and the bromine (C1) is a quaternary carbon and would show a signal significantly downfield from other aliphatic carbons due to the electronegative bromine atom. wisc.edu

Aliphatic Carbons (δ ~20-40 ppm): The remaining five carbons of the cyclohexane ring (C2-C6) would appear as distinct signals in the typical alkane region. oregonstate.edu The carbons adjacent to C1 (C2/C6) would be the most downfield in this group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho) | 7.9 - 8.1 | Multiplet (m) |

| Aromatic (meta, para) | 7.4 - 7.7 | Multiplet (m) |

| Cyclohexane (CH₂) | 1.5 - 2.5 | Complex Multiplets (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (ipso-C) | 135 - 138 |

| Aromatic (para-C) | 132 - 135 |

| Aromatic (ortho-C) | 128 - 130 |

| Aromatic (meta-C) | 127 - 129 |

| Quaternary (C-Br) | 65 - 75 |

| Cyclohexane (C2, C6) | 35 - 40 |

| Cyclohexane (C3, C5) | 24 - 28 |

| Cyclohexane (C4) | 20 - 24 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₅BrO), the most telling feature would be the isotopic pattern of the molecular ion. Due to the nearly equal natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum would exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity. whitman.edudocbrown.infodocbrown.info

The fragmentation of the molecular ion upon electron impact is governed by the formation of the most stable carbocations and radicals. youtube.com The primary fragmentation pathways for this compound are predicted to be:

Alpha-Cleavage: This is a characteristic fragmentation for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon. miamioh.edulibretexts.orgyoutube.com Cleavage of the C(O)-C(cyclohexyl) bond is highly probable, leading to the formation of a resonance-stabilized benzoyl cation (m/z 105), which is often a base peak for such compounds.

Loss of Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), generating a cation with a mass corresponding to [M-Br]⁺.

Loss of Benzoyl Radical: Fragmentation could also occur via the loss of a benzoyl radical (·C₆H₅CO), leading to a 1-bromocyclohexyl cation.

Cyclohexane Ring Fragmentation: The cyclic alkane portion of the molecule can also fragment, typically by losing neutral ethylene (B1197577) (C₂H₄, 28 Da) molecules. whitman.edu

Table 3: Predicted HRMS Fragments for this compound

| Fragment Ion Formula | Description of Loss | Predicted m/z |

| [C₁₃H₁₅⁷⁹BrO]⁺ | Molecular Ion (M⁺) | 266.03 |

| [C₁₃H₁₅⁸¹BrO]⁺ | Molecular Ion (M+2⁺) | 268.03 |

| [C₇H₅O]⁺ | Loss of ·C₆H₁₀Br (Alpha-cleavage) | 105.03 |

| [C₁₃H₁₅O]⁺ | Loss of ·Br | 187.11 |

| [C₆H₁₀Br]⁺ | Loss of ·C₇H₅O | 161.00 / 163.00 |

Infrared (IR) and Raman Spectroscopy for Detailed Functional Group Vibrational Analysis

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that would both be useful in characterizing this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. The most prominent feature would be the intense carbonyl (C=O) stretching band. For an aryl ketone, this band is typically found around 1685-1700 cm⁻¹. orgchemboulder.comlibretexts.orgspectroscopyonline.com Conjugation with the phenyl ring lowers the frequency compared to a saturated ketone (~1715 cm⁻¹). pg.edu.pllibretexts.org The presence of an electronegative bromine atom alpha to the carbonyl can slightly increase the frequency. Other expected absorptions include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch would appear as a medium to strong band in the fingerprint region, typically between 500-650 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the phenyl ring, particularly the "ring breathing" mode around 1000 cm⁻¹, would give a strong Raman signal.

C=O Stretching: The carbonyl stretch would also be visible in the Raman spectrum, but likely with weaker intensity than in the IR spectrum. researchgate.net

C-C Backbone: The C-C stretching and bending vibrations of the cyclohexane skeleton would be prominent in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | Strong |

| CH₂ Bend/Scissor | ~1450 | Medium | Medium |

| C-Br Stretch | 650 - 500 | Medium-Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)

As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. This technique, were it to be performed on a suitable crystal, would provide the definitive solid-state structure, including precise bond lengths, bond angles, and the exact conformation of the cyclohexane ring.

In the absence of experimental data, a conformational analysis can be performed based on established stereochemical principles. The cyclohexane ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. The two bulky substituents on C1 create significant steric interactions that dictate the preferred conformation.

Benzoyl Group: The large benzoyl group would have a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Bromine Atom: The conformational preference of a halogen on a cyclohexane ring is less straightforward. While it is smaller than a benzoyl group, it is subject to the "α-haloketone effect." youtube.com This effect describes the observation that in α-halocyclohexanones, the axial conformation can be unexpectedly stable or even preferred due to favorable dipole-dipole interactions between the C=O and C-X bonds, which can minimize dipole repulsion. slideshare.net

In this compound, these two effects are in opposition. The overwhelming steric demand of the benzoyl group would likely force it into the equatorial position. Consequently, the bromine atom would be compelled to occupy the axial position to accommodate the benzoyl group. Therefore, the predicted lowest energy conformation is a chair form with an equatorial benzoyl group and an axial bromine atom. X-ray crystallography would be the ultimate tool to confirm this prediction. nih.govacs.org

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energetics of 1-Benzoyl-1-bromocyclohexane and its IntermediatesWhile the conformational analysis of cyclohexane (B81311) and its simple derivatives is a well-studied area, specific computational data on the conformational preferences and energetics of this compound and its reaction intermediates are absent from the literature.sapub.orgThe cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. For a monosubstituted cyclohexane, the substituent can occupy either an axial or equatorial position, with the equilibrium between these two conformers being determined by the steric bulk of the substituent (its A-value).

For this compound, both the benzoyl and bromo substituents are on the same carbon. This would lead to complex steric and electronic interactions influencing the ring's conformation and the rotational preference of the benzoyl group. The "α-haloketone effect" describes the tendency for the halogen in an α-halocyclohexanone to prefer the axial position due to dipole-dipole interactions, but how this interacts with the bulky benzoyl group in a non-carbonyl ring carbon has not been computationally explored. utdallas.edu

Future Research Directions and Unexplored Reactivities

Development of Green and Sustainable Synthetic Routes for 1-Benzoyl-1-bromocyclohexane

Traditional methods for the synthesis of α-haloketones often rely on stoichiometric amounts of hazardous reagents like elemental bromine and harsh reaction conditions. units.itsci-hub.se Future research will undoubtedly focus on developing greener and more sustainable alternatives for the synthesis of this compound.

Key areas for development include:

Photocatalytic Halogenation: Visible-light photocatalysis has emerged as a powerful tool for green chemistry. units.it The synthesis of α-haloketones from olefins using a photocatalyst, a benign halogen source (e.g., NiCl₂), and molecular oxygen as the oxidant presents a sustainable alternative to traditional methods that use strong, often toxic, oxidants. units.it Adapting this for 1-benzoylcyclohexene could provide a direct, one-step route to this compound under ambient conditions.

Solvent-Free and Aqueous Media Reactions: Performing reactions in water or without any solvent minimizes the use of volatile organic compounds (VOCs). mdpi.comacs.org Research into the direct bromination of benzoylcyclohexane using solid-supported bromine carriers or photoredox catalysis in aqueous media could significantly improve the environmental footprint of the synthesis. mdpi.comacs.org Recently, photoredox catalytic cascade reactions in water have proven effective for creating 3-acylmethylated coumarins from α-bromoketones, highlighting the potential of aqueous systems for such radical chemistries. acs.org

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Relevant Research Area |

| Photocatalysis | Avoids harsh oxidants, uses visible light, ambient conditions. units.it | Oxidative halogenation of 1-benzoylcyclohexene. |

| Aqueous Media | Eliminates organic solvents, simplifies workup. acs.org | Photoredox-mediated bromination in water. |

| Solvent-Free Conditions | Reduces waste, improves atom economy. mdpi.com | Mechanochemical or solid-supported reagent bromination. |

| Continuous Flow | Enhances safety, scalability, and selectivity. mdpi.com | Direct bromination of benzoylcyclohexane with precise control. |

Catalytic Approaches to Enhance Selectivity and Efficiency in its Transformations

Catalysis is paramount for achieving high selectivity and efficiency in chemical transformations. For this compound, catalytic approaches could unlock new levels of control, particularly in asymmetric synthesis.

Future catalytic research directions include:

Organocatalysis for Asymmetric Transformations: Chiral organocatalysts, such as proline derivatives and chiral diamines, have been successfully used for the enantioselective α-functionalization of carbonyl compounds. researchgate.netscienceopen.comrsc.org The application of such catalysts to nucleophilic substitution reactions of this compound could provide enantiomerically enriched products, which are highly valuable in medicinal chemistry. scienceopen.comrsc.org For example, chiral primary amine catalysis could be explored for asymmetric alkylation or amination reactions.

Transition-Metal Catalysis: While well-established for cross-coupling reactions, the use of transition metals to control reactivity at the α-position of ketones is an evolving field. nih.gov Palladium or copper catalysts could be investigated to mediate novel coupling reactions of this compound with a variety of nucleophiles, including organometallic reagents, under mild conditions. nih.gov

Lewis Base Catalysis: Lewis bases can activate reagents and control reaction pathways. acs.org For instance, the use of chiral Lewis bases could be explored to facilitate enantioselective Favorskii rearrangements or other base-mediated transformations of this compound, leading to valuable chiral carbocyclic and heterocyclic structures.

| Catalytic Approach | Potential Application to this compound | Desired Outcome |

| Organocatalysis | Asymmetric nucleophilic substitution with N, S, or C-nucleophiles. scienceopen.comrsc.org | Enantiomerically enriched products. |

| Transition-Metal Catalysis | Cross-coupling with organoboron or organozinc reagents. nih.gov | Novel C-C bond formations. |

| Lewis Base Catalysis | Enantioselective Favorskii rearrangement or dehydrobromination. acs.org | Chiral ring-contracted products or functionalized alkenes. |

Exploration of Novel Reaction Pathways and Functionalization Strategies

Beyond its established role as an alkylating agent, this compound can be a precursor for a wide array of complex molecules through the exploration of novel reaction pathways. nih.gov

Unexplored areas of reactivity include:

Radical Chemistry: Photoredox catalysis can be used to generate alkyl radicals from α-haloketones under exceptionally mild conditions. acs.orgnih.gov The single-electron reduction of this compound would generate a tertiary α-keto radical. The subsequent reactivity of this intermediate in intermolecular or intramolecular C-C bond-forming reactions, such as Giese additions or cyclizations, is a rich area for exploration.

Reactions with Strained Intermediates: Highly reactive species like cyclic allenes and benzynes offer unique opportunities for cycloaddition reactions. ualberta.ca Investigating the trapping of these intermediates with enolates derived from this compound could lead to the rapid construction of complex, polycyclic frameworks.

Cascade Reactions: This compound is an ideal starting point for designing cascade reactions. For example, an initial nucleophilic substitution could be followed by an intramolecular cyclization, aldol (B89426) reaction, or Michael addition, allowing for the synthesis of complex heterocyclic or polycyclic structures in a single operational step. nih.govrsc.org The synthesis of various substituted benzofurans and other heterocycles often utilizes α-haloketones as key starting materials. researchgate.netmdpi.com

Computational Design of New Reactions for the Compound

Computational chemistry and in silico methods are becoming indispensable tools for modern synthetic planning and catalyst design. bibis.ir

For this compound, computational studies could accelerate discovery by:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model transition states for potential reactions. researchgate.netethz.ch This allows for the prediction of reaction feasibility, regioselectivity, and stereoselectivity for novel transformations, such as cycloadditions or rearrangements, saving significant experimental time and resources. For example, computational analysis could predict the most likely outcome of a Favorskii rearrangement under various conditions.

Mechanism Elucidation: Computational modeling can provide deep insight into reaction mechanisms. researchgate.netkyoto-u.ac.jp For instance, microkinetic modeling of photochemical processes or detailed energy profiling of catalytic cycles can help rationalize experimental observations and guide the optimization of reaction conditions. researchgate.net

Designing Novel Catalysts: In silico screening of virtual catalyst libraries can identify promising candidates for specific transformations. bibis.ir By modeling the interaction between this compound (or its derived enolate/radical) and a chiral catalyst, researchers can design catalysts that are predicted to deliver high levels of enantioselectivity for a desired reaction.

| Computational Tool | Application to this compound Research | Research Goal |

| Density Functional Theory (DFT) | Modeling transition state energies for novel reactions. researchgate.netethz.ch | Predicting reaction outcomes and selectivity. |

| Microkinetic Modeling | Simulating reaction kinetics of complex photochemical or catalytic cycles. researchgate.net | Understanding reaction mechanisms and optimizing conditions. |

| In Silico Screening | Evaluating virtual libraries of chiral catalysts. bibis.ir | Rational design of new, highly selective catalysts. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.